1-(2-Chloro-pyridin-4-yl)-propylamine
Description
Contextualization of Substituted Pyridines in Organic Synthesis and Medicinal Chemistry Research
Substituted pyridines are integral building blocks in the synthesis of complex organic molecules. Their utility stems from the ability of the pyridine (B92270) ring to act as a stable aromatic system that can be functionalized at various positions. In medicinal chemistry, the pyridine moiety is a common feature in a wide range of therapeutic agents, highlighting its importance in drug design and development. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and act as a basic center, which are crucial interactions for molecular recognition at biological targets.
The synthesis of substituted pyridines has been a subject of intense research, leading to the development of numerous methodologies. These methods often involve the construction of the pyridine ring from acyclic precursors or the modification of a pre-existing pyridine core through substitution reactions. The ability to introduce a diverse array of functional groups onto the pyridine scaffold provides chemists with a powerful tool to create libraries of compounds for screening and optimization in drug discovery programs.
Significance of Chlorine and Amine Functionalities in Heterocyclic Systems
The presence of both a chlorine atom and an amine group on a heterocyclic framework, as seen in 1-(2-Chloro-pyridin-4-yl)-propylamine, imparts specific and valuable chemical properties to the molecule.
The Role of the Chlorine Atom: The chlorine atom, a halogen, is an electronegative substituent that can significantly influence the electronic properties of the pyridine ring. Its presence can modulate the reactivity of the ring towards electrophilic and nucleophilic substitution reactions. In the context of medicinal chemistry, a chlorine atom can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. Furthermore, the chlorine atom can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in molecular recognition and protein-ligand binding. The chloro-substituent on the pyridine ring also serves as a versatile synthetic handle, allowing for further functionalization through various cross-coupling reactions.
The Importance of the Amine Functionality: The amine group is a key functional group in a vast number of biologically active compounds. The propylamine (B44156) substituent in this compound introduces a basic nitrogen atom that can be protonated at physiological pH. This positive charge can facilitate interactions with negatively charged residues in biological macromolecules, such as proteins and nucleic acids. The flexibility of the propyl chain allows the amine group to orient itself optimally for these interactions. The primary amine also provides a site for further chemical modification, enabling the synthesis of a wide range of derivatives with altered properties.
Research Rationale for Investigating this compound and Related Structural Motifs
The investigation of this compound and its analogs is driven by the potential for these compounds to exhibit interesting chemical and biological activities. The combination of the 2-chloropyridine (B119429) scaffold with a 4-propylamine side chain presents a unique structural motif with several points of interest for researchers.
One primary rationale is the exploration of new chemical space for drug discovery. By synthesizing and characterizing novel chloro-pyridyl amines, researchers can identify new pharmacophores and molecular scaffolds that may lead to the development of new therapeutic agents. The specific substitution pattern of this compound may confer selectivity for certain biological targets.
Furthermore, this class of compounds serves as a valuable platform for studying structure-activity relationships (SAR). By systematically modifying the substituents on the pyridine ring and the nature of the amine side chain, chemists can gain insights into how specific structural features influence biological activity. This knowledge is crucial for the rational design of more potent and selective molecules.
From a synthetic perspective, the development of efficient and scalable routes to this compound and related compounds is also a significant research driver. The synthesis of such molecules can present challenges, and the discovery of novel synthetic methodologies contributes to the broader field of organic chemistry. For instance, the introduction of the propylamine group at the 4-position of a 2-chloropyridine ring requires specific synthetic strategies, often involving multi-step sequences. A plausible, though not explicitly documented for this specific compound, synthetic approach could involve the synthesis of 2-chloro-4-cyanopyridine (B57802) followed by reduction and subsequent N-propylation, or a reductive amination of a corresponding ketone precursor.
While specific research findings on this compound are not widely available in the public domain, the study of analogous compounds provides a strong impetus for its investigation. For example, related 2-chloro-4-aminopyridine derivatives are known intermediates in the synthesis of agrochemicals and pharmaceuticals. google.comchemicalbook.com The exploration of the chemical properties and potential applications of this compound is therefore a logical extension of existing research in the field of substituted pyridines.
Compound Data Tables
Table 1: Physicochemical Properties of Selected Pyridine Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| Pyridine | C₅H₅N | 79.10 | Colorless liquid | -41.6 |
| 2-Chloropyridine | C₅H₄ClN | 113.55 | Colorless liquid | - |
| 2-Amino-4-chloropyridine | C₅H₅ClN₂ | 128.56 | Solid | 129-133 sigmaaldrich.com |
| This compound | C₈H₁₁ClN₂ | 170.64 | Not available | Not available |
| Propylamine | C₃H₉N | 59.11 | Colorless liquid | -83 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11ClN2 |
|---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
1-(2-chloropyridin-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H11ClN2/c1-2-7(10)6-3-4-11-8(9)5-6/h3-5,7H,2,10H2,1H3 |
InChI Key |
NAEAXIYCMLCDSF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=NC=C1)Cl)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Chloro Pyridin 4 Yl Propylamine
Strategies for the Construction of the 2-Chloro-pyridin-4-yl Moiety
The foundational step in synthesizing 1-(2-Chloro-pyridin-4-yl)-propylamine is the assembly of the 2-chloro-pyridin-4-yl scaffold. This typically involves preparing a suitably substituted pyridine (B92270) ring that can be later elaborated to the final product. A common and crucial intermediate in this process is 2-chloro-4-aminopyridine.
Synthesis of 2-Chloro-4-aminopyridine Precursors
The synthesis of 2-chloro-4-aminopyridine is a critical stage, as this compound provides the necessary amino group that can be subsequently alkylated to form the desired propylamine (B44156) side chain. Various routes to this precursor have been developed, starting from different pyridine derivatives.
A prevalent method for synthesizing 2-chloro-4-aminopyridine involves the reduction of a nitropyridine precursor, specifically 2-chloro-4-nitropyridine (B32982) or its N-oxide. This approach benefits from the availability of methods to introduce a nitro group at the 4-position of the pyridine ring, which then serves as a precursor to the amine.
The synthesis often begins with 2-chloropyridine (B119429), which is first oxidized to 2-chloropyridine-N-oxide. researchgate.netchemicalbook.com The N-oxide group activates the pyridine ring, facilitating the subsequent nitration at the C-4 position to yield 2-chloro-4-nitropyridine-N-oxide. researchgate.netchemicalbook.com The final step is the reduction of the nitro group. A common method employs iron powder in an acidic medium, such as glacial acetic acid or hydrochloric acid, to reduce the nitro compound to 2-chloro-4-aminopyridine. semanticscholar.orggoogle.com This reduction is typically efficient, with high yields reported. google.com
For instance, one patented method describes the reduction of 2-chloro-4-nitropyridine N-oxide with iron powder in glacial acetic acid at reflux, achieving a yield of 91.3%. google.com
Table 1: Example of Reduction Reaction for 2-Chloro-4-aminopyridine Synthesis
| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |
|---|
Another approach involves the direct reduction of 2-chloro-4-nitropyridine (without the N-oxide). This can be achieved by deoxygenating the N-oxide precursor, for example, using phosphorus trichloride, to give 2-chloro-4-nitropyridine, which is then reduced to the desired amine. chemicalbook.comgoogle.com
Alternative strategies to 2-chloro-4-aminopyridine involve building the substitution pattern through halogenation and amination steps on different pyridine precursors.
One such method starts with isonicotinic acid (pyridine-4-carboxylic acid). chemicalbook.com The process involves:
Oxidation of isonicotinic acid with hydrogen peroxide to form isonicotinic acid N-oxide. chemicalbook.com
Amination to produce isonicotinamide-N-oxide. chemicalbook.com
Chlorination at the 2-position using an agent like phosphorus pentachloride, which yields 2-chloro-4-isonicotinamide. chemicalbook.com
A final Hofmann degradation reaction, where the amide is converted to the primary amine, 4-amino-2-chloropyridine, using alkaline sodium hypochlorite. chemicalbook.com
While this route uses inexpensive starting materials, it involves a greater number of steps compared to the nitration-reduction pathway. chemicalbook.com Other reported methods include the chlorination and amination of 2,4-dihydroxypyridine. chemicalbook.com A different approach involves the diazotization of aminopyridines followed by reaction with a chloride source to install the chloro substituent. tpu.ru
Functionalization and Diversification of the Pyridine Ring
Once a suitable 2-chloropyridine precursor is obtained, further functionalization is required to introduce the propylamine side chain at the C-4 position. This can be achieved either by modifying an existing group at C-4 (like the amine in 2-chloro-4-aminopyridine) or by creating a new carbon-carbon or carbon-nitrogen bond at this position.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyridine rings, particularly those bearing halogen substituents. The electronegative nitrogen atom in the pyridine ring deactivates the ring towards electrophilic substitution but activates the C-2 and C-4 positions for nucleophilic attack. wikipedia.orgnih.gov A leaving group, such as a chlorine atom, at these positions can be displaced by a nucleophile.
In the context of synthesizing the target compound, if a precursor like 2,4-dichloropyridine (B17371) were used, a nucleophile could selectively displace the more reactive C-4 chlorine. The reaction of 4-chloropyridine (B1293800) hydrochloride with various alkanamines to produce 4-alkanamino pyridines has been reported, although it can be a highly energetic reaction requiring careful temperature control or the use of inhibitors. google.com This demonstrates the principle of forming a C-N bond at the 4-position via SNAr.
Transition metal-catalyzed cross-coupling reactions provide a powerful alternative for forming C-N and C-C bonds on the pyridine ring. While SNAr reactions are common, cross-coupling offers a different set of compatible functional groups and reaction conditions.
A plausible, though not explicitly detailed for this specific target, synthetic route would involve the reductive amination of 2-chloro-4-aminopyridine with propanal. This general transformation is known for other 4-aminopyridine (B3432731) derivatives. google.com The reaction proceeds through the formation of an intermediate imine (a Schiff base) from the condensation of the amine and the aldehyde, which is then hydrogenated in the presence of a catalyst, such as Palladium on carbon (Pd/C), to yield the secondary amine. google.com This would directly install the propyl group onto the C-4 amino nitrogen, forming an N-propyl-4-aminopyridine derivative.
Table 2: General Reductive Amination of 4-Aminopyridine
| Amine | Aldehyde | Catalyst | Conditions | Product Type | Reference |
|---|
For C-C bond formation, Grignard reactions are a classic method. A 4-pyridyl Grignard reagent can be formed from 4-chloropyridine and reacted with various electrophiles. researchgate.netresearchgate.net For instance, a 2-chloropyridine-4-magnesium halide could theoretically react with an electrophile like propionitrile (B127096) to form the corresponding ketone, 2-chloro-4-propionylpyridine, after hydrolysis. researchgate.net This ketone could then be converted to the target amine, for example, through the reduction of its oxime derivative. nih.gov
Strategies for the Introduction of the Propylamine Chain
The construction of the this compound framework can be approached through several strategic disconnections, primarily revolving around the formation of the carbon-nitrogen bond of the propylamine moiety. Key methods include the reductive amination of a ketone precursor, direct amination methodologies, and carbon-nitrogen bond formation via alkylation reactions.
Reductive Amination Approaches for Ketone Precursors
Reductive amination stands as a cornerstone of amine synthesis, offering a direct and efficient route from a carbonyl compound. This pathway to this compound commences with the synthesis of the ketone precursor, 1-(2-chloro-pyridin-4-yl)propan-1-one. While specific literature detailing the synthesis of this exact ketone is sparse, established methods in pyridine chemistry, such as the Friedel-Crafts acylation or the reaction of an organometallic reagent with a suitable acylating agent, provide plausible routes. For instance, the acylation of 2-chloropyridine at the 4-position with propionyl chloride or propionic anhydride (B1165640), often facilitated by a Lewis acid or under superacidic conditions, could yield the desired ketone. google.com Another viable approach involves the conversion of 2-chloropyridine-4-carboxylic acid into an activated derivative, such as an acid chloride or a Weinreb amide, followed by reaction with an ethyl organometallic reagent (e.g., ethylmagnesium bromide or ethyllithium).
Once the ketone precursor is obtained, the reductive amination is typically carried out as a one-pot reaction. The ketone is treated with an amine source, commonly ammonia (B1221849) or an ammonium (B1175870) salt like ammonium acetate (B1210297) or ammonium chloride, to form an intermediate imine or enamine in situ. This intermediate is then reduced without isolation by a suitable reducing agent. A variety of reducing agents can be employed, with the choice often depending on the scale of the reaction and the presence of other functional groups. Common laboratory-scale reducing agents include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). While sodium borohydride is a cost-effective and safe option, it can also reduce the starting ketone. researchgate.net Sodium cyanoborohydride is milder and more selective for the protonated iminium ion, but it is also more toxic and expensive. Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is another effective method, particularly for larger-scale syntheses.
| Reagent System | Amine Source | Solvent | Typical Conditions | Notes |
| NaBH₄ / Lewis Acid | NH₄OAc | Methanol (B129727) | Room Temperature | Lewis acid can enhance imine formation. |
| NaBH₃CN | NH₄OAc | Methanol | pH 5-6 | Requires careful pH control for optimal results. |
| H₂ / Pd/C | NH₃ (in solution) | Ethanol (B145695) | 1-5 atm H₂, Room Temp. | Can be sensitive to catalyst poisoning. |
| H₂ / Raney Ni | NH₃ (in solution) | Methanol | 50-100 psi H₂, 50-80 °C | Often requires elevated temperature and pressure. |
Direct Amination with Propylamine Derivatives
The direct displacement of a leaving group on the pyridine ring with a propylamine derivative presents an alternative synthetic strategy. However, this approach is generally less common for the synthesis of α-branched amines like the target compound. Nucleophilic aromatic substitution (SNAr) on a 2-chloropyridine ring is feasible, but typically requires activation by electron-withdrawing groups at the 4- and/or 6-positions. The direct reaction of 2,4-dichloropyridine with propylamine would likely lead to a mixture of products with substitution at both the 2- and 4-positions, with the 4-position being generally more activated towards nucleophilic attack. Therefore, this is not a regioselective method for the desired product.
A more plausible, though indirect, approach could involve the use of a 4-aminopyridine derivative as a precursor. For instance, 2-chloro-4-aminopyridine could potentially be N-alkylated with a propyl halide, but this would lead to a secondary amine and is not a direct route to the primary amine target.
Formation of Carbon-Nitrogen Bonds via Alkylation Reactions
This strategy involves the formation of the C-N bond through the reaction of a pyridine-containing nucleophile with a propylamine-containing electrophile, or vice versa. One hypothetical route could involve the generation of a 4-pyridyl organometallic species, such as 2-chloro-4-lithiopyridine, and its subsequent reaction with an electrophilic aminating agent. However, such reagents are often highly reactive and can be difficult to handle.
A more practical approach might involve the alkylation of a suitable nitrogen nucleophile. For instance, a protected form of ammonia, such as an N-trimethylsilylamine derivative, could potentially be alkylated with 1-(2-chloro-4-pyridyl)propyl bromide (which would need to be synthesized from the corresponding alcohol). This would be followed by a deprotection step to reveal the primary amine. However, such routes are often multi-step and may suffer from side reactions like elimination.
Chiral Synthesis of Enantiomerically Pure this compound
The presence of a stereocenter at the carbon atom bearing the amino group means that this compound can exist as a pair of enantiomers. For many pharmaceutical applications, it is crucial to synthesize and evaluate the individual enantiomers, as they often exhibit different pharmacological and toxicological profiles.
Enantioselective Reductive Amination utilizing Chiral Catalysts
Asymmetric reductive amination is a powerful tool for the direct synthesis of chiral amines from prochiral ketones. This one-pot reaction involves the use of a chiral catalyst to control the stereochemical outcome of the reduction of the intermediate imine. Research into the direct asymmetric reductive amination of acetylpyridines has shown great promise. For example, a highly efficient method utilizes a ruthenium-based catalyst, Ru(OAc)₂{(S)-binap}, with ammonium trifluoroacetate (B77799) as the nitrogen source and hydrogen gas as the reductant. researchgate.netsigmaaldrich.com This system has been shown to provide excellent enantioselectivities (ee) and high conversions for a range of 2-acetyl-6-substituted pyridines. researchgate.net Adapting this methodology to 1-(2-chloro-pyridin-4-yl)propan-1-one would be a highly attractive route to the enantiomerically enriched target compound.
The choice of chiral ligand is critical for achieving high enantioselectivity. A variety of chiral phosphine (B1218219) ligands have been developed for this purpose, often in combination with transition metals like ruthenium, iridium, or rhodium.
| Chiral Catalyst/Ligand | Metal | Amine Source | Reductant | Reported ee (for analogous substrates) |
| (S)-BINAP | Ruthenium | NH₄OCOCF₃ | H₂ | >99% |
| (S,S)-f-Binaphane | Palladium | N/A (for N-sulfonyl imines) | H₂ | up to 99% |
| SpiroPAP | Iridium | N/A (for ketones) | H₂ | up to 99% |
Diastereoselective Synthetic Pathways
An alternative to enantioselective catalysis is the use of a chiral auxiliary. In this approach, the prochiral ketone precursor, or an imine derived from it, is reacted with a stoichiometric amount of a chiral reagent to form a diastereomeric intermediate. The inherent chirality of the auxiliary then directs a subsequent bond-forming reaction to occur with high diastereoselectivity. Finally, the chiral auxiliary is removed to yield the enantiomerically enriched product.
A well-established method involves the condensation of the ketone with a chiral sulfinamide, such as (R)- or (S)-tert-butanesulfinamide (Ellman's auxiliary), to form a chiral N-sulfinyl imine. nih.gov The subsequent addition of an organometallic reagent (in this case, an ethyl Grignard or ethyllithium (B1215237) reagent to the corresponding N-sulfinyl imine of 2-chloro-4-formylpyridine) or reduction of a ketone-derived N-sulfinyl imine proceeds with high diastereoselectivity, controlled by the stereochemistry of the sulfinyl group. The sulfinyl group can then be cleaved under acidic conditions to afford the chiral primary amine. The diastereoselectivity of such additions can be influenced by the choice of solvent and organometallic reagent.
Another diastereoselective approach involves the use of a chiral amine as a resolving agent or as part of a diastereoselective transformation. For instance, the racemic amine could be resolved by forming diastereomeric salts with a chiral acid, such as tartaric acid or mandelic acid, followed by fractional crystallization.
Resolution Techniques for Racemic Mixtures
The synthesis of this compound via reductive amination of a prochiral ketone will inherently produce a racemic mixture of the (R)- and (S)-enantiomers. The separation of these enantiomers is crucial for pharmaceutical applications, as different enantiomers often exhibit distinct pharmacological activities. Several classical and modern resolution techniques can be employed.
Classical Resolution via Diastereomeric Salt Formation: This well-established method involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. The resolved diastereomeric salt is then treated with a base to liberate the desired enantiomerically pure amine.
Commonly used chiral resolving agents for amines include:
Tartaric acid and its derivatives (e.g., dibenzoyltartaric acid)
Mandelic acid and its derivatives
Camphorsulfonic acid
Chromatographic Resolution: Chiral chromatography is a powerful technique for the analytical and preparative separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
| Technique | Chiral Stationary Phase (Example) | Mobile Phase (Example) | Principle |
| Chiral HPLC | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Hexane/Isopropanol with an amine modifier | Differential diastereomeric interactions between enantiomers and the CSP. |
| Chiral SFC | Immobilized polysaccharide-based | Supercritical CO₂ with a co-solvent (e.g., methanol) | Similar to HPLC but with the advantages of supercritical fluid as the mobile phase. |
Optimization of Reaction Conditions and Yield
The optimization of reaction conditions is a critical step in developing a robust and economically viable synthetic process. For the synthesis of this compound, key parameters for the reductive amination step would be the focus of optimization studies. google.com
Key Parameters for Optimization:
Reducing Agent: The choice of reducing agent can significantly impact the yield and selectivity. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) are often preferred for their chemoselectivity in the presence of the imine intermediate. Other options include sodium triacetoxyborohydride (B8407120) and catalytic hydrogenation.
Solvent: The solvent can influence the reaction rate and the solubility of reactants and intermediates. Protic solvents like methanol or ethanol are commonly used. google.com
Temperature and Pressure: These parameters affect the reaction kinetics. For catalytic hydrogenation, pressure will be a key variable. For other methods, the temperature will be optimized to ensure a reasonable reaction rate without promoting side reactions. google.com
pH: The pH of the reaction mixture is crucial for imine formation. It needs to be acidic enough to protonate the carbonyl group but not so acidic that it protonates the amine nucleophile.
Stoichiometry of Reagents: The molar ratios of the ketone, amine source, and reducing agent would be systematically varied to maximize the conversion to the desired product.
A design of experiments (DoE) approach could be employed to efficiently explore the effects of these parameters and their interactions on the reaction yield and purity.
Analytical Techniques for Reaction Monitoring and Purity Assessment
A suite of analytical techniques is essential for monitoring the progress of the synthesis and for assessing the purity of the final product, this compound.
Reaction Monitoring:
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitatively monitoring the disappearance of starting materials and the appearance of the product. google.com A suitable solvent system (mobile phase) would be developed to achieve good separation between the ketone precursor and the amine product. Visualization can be achieved using UV light or a staining agent like ninhydrin (B49086) for the amine.
Purity Assessment:
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the final compound and for quantifying any impurities. ptfarm.plresearchgate.net A reversed-phase HPLC method would likely be developed. ptfarm.plresearchgate.net
| Parameter | Typical Condition |
| Column | C18 (Octadecylsilane) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) ptfarm.pl |
| Detection | UV spectrophotometry at a wavelength where the pyridine ring absorbs strongly (e.g., around 260 nm) |
| Internal Standard | A stable, structurally similar compound that does not co-elute with the analyte or impurities. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation and for confirming the identity of the synthesized compound. The spectra would provide information on the number and types of protons and carbons, their chemical environments, and their connectivity.
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be used to identify impurities based on their mass-to-charge ratio.
By employing these analytical techniques, the identity, purity, and impurity profile of this compound can be rigorously established.
Chemical Reactivity and Reaction Mechanisms of 1 2 Chloro Pyridin 4 Yl Propylamine
Reactivity of the Pyridine (B92270) Core
The pyridine ring in 1-(2-Chloro-pyridin-4-yl)-propylamine is electron-deficient due to the electronegativity of the nitrogen atom. This inherent electronic property is further influenced by the presence of a deactivating chloro group at the C2 position and an activating propylamine (B44156) group at the C4 position. These substituents create a push-pull electronic environment that governs the ring's reactivity towards both nucleophiles and electrophiles.
Nucleophilic Aromatic Substitution Pathways at the C2-Chloro Position
The most significant reaction pathway for the pyridine core of this molecule is nucleophilic aromatic substitution (SNA_r) at the C2 position, leading to the displacement of the chloride ion. The electron-withdrawing nature of the pyridine nitrogen makes the ring susceptible to nucleophilic attack, particularly at the ortho (C2, C6) and para (C4) positions. researchgate.net The presence of the chloro-substituent at C2 provides a good leaving group, facilitating this reaction.
The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a negatively charged intermediate. stackexchange.com The aromaticity of the ring is temporarily broken during this step. In the subsequent elimination step, the chloride ion is expelled, and the aromaticity of the pyridine ring is restored.
Common nucleophiles that can displace the C2-chloro group include amines, alkoxides, and thiolates. For instance, reaction with ammonia (B1221849) or other primary amines can yield the corresponding 2-amino-pyridine derivatives, while reaction with sodium methoxide (B1231860) would produce the 2-methoxy-pyridine analogue. The reaction conditions for such substitutions typically involve heating in a suitable solvent, sometimes in the presence of a base to neutralize the HCl generated.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent | Product | Typical Conditions |
|---|---|---|---|
| Amine | NH₃ | 1-(2-Amino-pyridin-4-yl)-propylamine | Heat, Pressure |
| Alkoxide | NaOCH₃ | 1-(2-Methoxy-pyridin-4-yl)-propylamine | CH₃OH, Heat |
| Thiolate | NaSH | 1-(2-Mercapto-pyridin-4-yl)-propylamine | DMF, Heat |
The intermediate formed during the nucleophilic aromatic substitution on electron-deficient aromatic rings is known as a Meisenheimer complex. wikipedia.org This complex is a resonance-stabilized, negatively charged species. In the case of this compound, the attack of a nucleophile (Nu⁻) at the C2 position leads to a Meisenheimer complex where the negative charge is delocalized over the pyridine ring and, importantly, onto the electronegative nitrogen atom. chemicalbook.com
Electrophilic Aromatic Substitution (EAS) Potential and Regioselectivity
Electrophilic aromatic substitution on the pyridine ring is generally more difficult than on benzene (B151609) due to the deactivating effect of the ring nitrogen. Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further increasing its electron-withdrawing effect and deactivating the ring towards electrophilic attack.
However, the substituents on the ring play a critical role in directing any potential EAS reactions. The C2-chloro group is a deactivating, ortho-, para-director (directing to C3 and C5). The C4-propylamine group, being an alkylamino group, is strongly activating and an ortho-, para-director (directing to C3 and C5).
The combined influence of these two groups determines the regioselectivity. The powerful activating effect of the amino group would likely dominate, directing incoming electrophiles to the positions ortho to it, which are C3 and C5. Therefore, electrophilic substitution, if it were to occur, would be expected to yield a mixture of 3- and 5-substituted products. Common EAS reactions like nitration or halogenation would require carefully controlled conditions to avoid extensive side reactions or decomposition.
Reactivity of the Primary Amine Functionality
The primary amine group of the propylamine side chain is a key site for chemical modification. Its lone pair of electrons makes it nucleophilic and basic, allowing for a variety of derivatization reactions, including alkylation and acylation.
Alkylation Reactions and Amine Derivatization
The primary amine can be alkylated by reaction with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. This can lead to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used.
For example, reaction with methyl iodide would yield N-methyl-1-(2-chloro-pyridin-4-yl)-propylamine. Further reaction could lead to the formation of the N,N-dimethyl derivative. The extent of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. These reactions are typically carried out in the presence of a non-nucleophilic base to scavenge the hydrogen halide byproduct.
Table 2: Representative N-Alkylation Reactions
| Alkylating Agent | Product |
|---|---|
| Methyl iodide (CH₃I) | N-Methyl-1-(2-chloro-pyridin-4-yl)-propylamine |
| Ethyl bromide (CH₃CH₂Br) | N-Ethyl-1-(2-chloro-pyridin-4-yl)-propylamine |
| Benzyl chloride (C₆H₅CH₂Cl) | N-Benzyl-1-(2-chloro-pyridin-4-yl)-propylamine |
Acylation Reactions to Form Amides
The primary amine readily undergoes acylation with acylating agents such as acyl chlorides or acid anhydrides to form stable amide derivatives. This is a common and efficient reaction for protecting or modifying the amine group. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine would yield N-[1-(2-Chloro-pyridin-4-yl)-propyl]acetamide. ijpsr.info
The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or acetate). These acylation reactions are generally high-yielding and proceed under mild conditions. researchgate.net
Table 3: Representative N-Acylation Reactions
| Acylating Agent | Product |
|---|---|
| Acetyl chloride | N-[1-(2-Chloro-pyridin-4-yl)-propyl]acetamide |
| Benzoyl chloride | N-[1-(2-Chloro-pyridin-4-yl)-propyl]benzamide |
| Acetic anhydride | N-[1-(2-Chloro-pyridin-4-yl)-propyl]acetamide |
Condensation Reactions
The chemical structure of this compound features a primary amine group on the propyl side chain, which is a key reactive site for condensation reactions. These reactions typically involve the nucleophilic amine attacking an electrophilic carbonyl carbon, leading to the formation of a new carbon-nitrogen double bond (an imine or Schiff base) and the elimination of a small molecule, usually water.
The general mechanism for imine formation begins with the nucleophilic addition of the primary amine to a carbonyl compound (aldehyde or ketone) to form a carbinolamine intermediate. This is followed by acid-catalyzed dehydration to yield the final imine product.
A significant and more complex condensation reaction applicable to this molecule is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a new heterocyclic ring. wikipedia.org In the case of this compound, the pyridine ring acts as the "aryl" component.
The reaction proceeds via two key steps:
Imine/Iminium Ion Formation : The propylamine's primary amine condenses with a carbonyl compound to form an imine. In the presence of an acid catalyst, this imine is protonated to form a highly electrophilic iminium ion. wikipedia.orgmdpi.com
Intramolecular Cyclization : The electron-rich pyridine ring then acts as the nucleophile, attacking the electrophilic iminium ion. This ring-closing step, known as an intramolecular electrophilic aromatic substitution, results in the formation of a new six-membered ring fused to the pyridine core.
The feasibility of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. wikipedia.org While highly activated systems like indoles and pyrroles undergo the reaction under mild conditions, less nucleophilic rings require more forcing conditions, such as higher temperatures and strong acids. wikipedia.org The reactivity of the 2-chloropyridine (B119429) ring in this context is discussed in the subsequent section. The reaction of this compound with various aldehydes could thus lead to the synthesis of complex tetrahydro-β-carboline analogues, which are important scaffolds in medicinal chemistry.
Table 1: Potential Condensation Reactions and Products This table presents hypothetical reaction products based on established chemical principles.
View Interactive Table
| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Reaction Type | Potential Product Structure | Product Class |
|---|---|---|---|---|
| This compound | Benzaldehyde | Imine Formation | Schiff Base / Imine | |
| This compound | Acetone | Imine Formation | Schiff Base / Imine | |
| This compound | Formaldehyde | Pictet-Spengler | Tetrahydropyridopyridine | |
| This compound | Acetaldehyde | Pictet-Spengler | Tetrahydropyridopyridine |
Influence of Substituent Effects on Reactivity (Chloro and Propylamine)
The reactivity of the this compound molecule is governed by the electronic and steric properties of its three key components: the pyridine ring nitrogen, the chloro substituent at position 2, and the propylamine substituent at position 4.
The pyridine ring itself is inherently electron-deficient due to the high electronegativity of the nitrogen atom. This makes the ring system less susceptible to electrophilic aromatic substitution compared to benzene, while simultaneously activating it for nucleophilic substitution, particularly at the C-2 and C-4 positions. wikipedia.orguoanbar.edu.iq
Chloro Group (C-2 Position):
Inductive Effect (-I) : As a halogen, chlorine is highly electronegative and exerts a strong electron-withdrawing inductive effect. This effect significantly deactivates the pyridine ring towards electrophilic attack by reducing the electron density across the ring system. uoanbar.edu.iq
Resonance Effect (+M) : Chlorine possesses lone pairs of electrons that can be donated to the ring via resonance. However, for halogens, the inductive effect is dominant over the resonance effect.
Effect on Nucleophilic Substitution : The chloro group is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org Its presence at the C-2 position makes this site susceptible to displacement by strong nucleophiles. The electron-withdrawing nature of the chlorine atom also helps to stabilize the negatively charged Meisenheimer intermediate formed during the attack of a nucleophile, further facilitating this type of reaction.
Propylamine Group (C-4 Position):
Inductive Effect (+I) : The propylamine substituent is fundamentally an alkylamine group. The alkyl chain (propyl) is electron-donating through a positive inductive effect (+I), which slightly increases the electron density of the pyridine ring. This effect partially counteracts the deactivating -I effect of the chloro group.
Lack of Resonance Effect : Crucially, the primary amine is separated from the pyridine ring by a propyl chain. This spatial separation prevents the nitrogen's lone pair from participating in resonance with the ring's π-system. This is in stark contrast to a compound like 4-aminopyridine (B3432731), where the directly attached amino group strongly activates the ring through a powerful +M (resonance) effect. valpo.edu Therefore, the propylamine group is only a weak activator.
Reactivity of the Amine : The primary site of reactivity for this substituent is the amine nitrogen itself, which is both basic and nucleophilic, as seen in the condensation reactions discussed previously.
Combined Influence on Reactivity:
Electrophilic Aromatic Substitution (EAS) : The ring is strongly deactivated towards EAS. The powerful -I effect of the 2-chloro group is only weakly opposed by the +I effect of the 4-propylamine group. Any electrophilic attack would be slow and require harsh conditions, likely directed to the C-5 position, which is meta to the deactivating chloro group and ortho to the weakly activating alkyl group.
Nucleophilic Aromatic Substitution (SNAr) : The molecule is primed for SNAr at the C-2 position, where the chlorine atom can act as a leaving group. The rate of such a reaction would be influenced by the 4-propylamine substituent, which slightly retards the reaction by donating electron density to the ring, making it less electrophilic.
Reactivity in Pictet-Spengler Reaction : For the intramolecular cyclization step of the Pictet-Spengler reaction, the pyridine ring must be sufficiently nucleophilic. The electron-donating +I effect of the 4-propylamine group enhances the ring's nucleophilicity compared to a simple 2-chloropyridine, making the reaction more plausible. The cyclization would likely occur at the C-5 position, which is sterically accessible and electronically favored over the C-3 position (which is adjacent to the electron-withdrawing chloro group).
Table 2: Summary of Substituent Electronic Effects
View Interactive Table
| Substituent | Position | Inductive Effect | Resonance Effect | Net Effect on Ring Electron Density | Impact on Reactivity |
|---|---|---|---|---|---|
| Chloro | C-2 | -I (Strongly Withdrawing) | +M (Weakly Donating) | Strong Decrease | Deactivates EAS; Activates SNAr at C-2 |
| Propylamine | C-4 | +I (Weakly Donating) | None | Weak Increase | Weakly Activates EAS; Weakly Deactivates SNAr |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H NMR data (chemical shifts, coupling constants, and multiplicities) for 1-(2-Chloro-pyridin-4-yl)-propylamine could not be retrieved from the search results. This analysis is crucial for identifying the electronic environment of each proton in the molecule.
Experimental ¹³C NMR data for this compound were not found. This technique is necessary to determine the chemical shift of each carbon atom, confirming the carbon framework of the molecule.
Information regarding 2D NMR studies (COSY, HMQC, HMBC) on this compound is not available in the provided results. These advanced techniques are vital for unambiguously assigning proton and carbon signals and elucidating the connectivity of the molecular structure.
Vibrational Spectroscopy
Specific FT-IR absorption frequencies for this compound were not present in the search results. FT-IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups within the molecule, such as the N-H stretches of the amine and the C-Cl and C-N bonds of the pyridine (B92270) ring.
No Raman spectroscopic data for this compound could be located. Raman spectroscopy provides complementary information to FT-IR, particularly for the vibrations of the pyridine ring and the carbon backbone.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing the removal of an electron to form a positively charged molecular ion (M+•). The molecular ion can then undergo fragmentation, breaking into smaller charged fragments and neutral radicals. Only the charged fragments are detected and their mass-to-charge ratio (m/z) is plotted against their relative abundance to generate a mass spectrum. The fragmentation pattern is unique to a specific compound and serves as a "molecular fingerprint."
The molecular ion of this compound would be expected at an m/z corresponding to its molecular weight. A key feature would be the presence of an M+2 peak with approximately one-third the intensity of the M+ peak, which is characteristic of compounds containing one chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. miamioh.edu
The fragmentation of this compound is expected to proceed through several key pathways:
α-Cleavage: This is a common fragmentation pathway for amines and involves the cleavage of the C-C bond adjacent to the nitrogen atom. miamioh.edu For this compound, this would lead to the loss of an ethyl radical to form a stable iminium ion, which would be observed as a significant peak in the spectrum.
Benzylic-type Cleavage: The bond between the propylamino group and the pyridine ring is susceptible to cleavage, leading to the formation of a substituted pyridinyl radical and a propylaminium cation, or a substituted pyridinylmethyl cation and a propylamine (B44156) radical.
Loss of HCl: The elimination of a neutral molecule of hydrogen chloride is a possible fragmentation pathway for chloro-substituted compounds. miamioh.edu
Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although this typically results in lower abundance ions.
Based on these principles, a hypothetical table of major fragments and their predicted m/z values for this compound is presented below.
| Predicted Fragment Ion | Structure | Predicted m/z | Fragmentation Pathway |
| [M]+• | [C₈H₁₁ClN₂]+• | 186/188 | Molecular Ion |
| [M - CH₂CH₃]+ | [C₆H₇ClN₂]+ | 157/159 | α-Cleavage |
| [M - NH₂CH(CH₃)CH₂]+ | [C₅H₃ClN]+ | 112/114 | Benzylic-type Cleavage |
| [M - Cl]+ | [C₈H₁₁N₂]+ | 151 | Loss of Chlorine Radical |
| [M - HCl]+• | [C₈H₁₀N₂]+• | 134 | Loss of Neutral HCl |
This table is predictive and based on established fragmentation patterns of similar compounds. Actual experimental data may vary.
X-ray Diffraction (XRD) Crystallography for Solid-State Structural Analysis
As of the latest available information, a single-crystal X-ray diffraction structure for this compound has not been reported in the public domain. However, if a suitable single crystal of the compound were to be grown, XRD analysis would provide invaluable insights into its solid-state architecture. The analysis of substituted pyridine derivatives by X-ray crystallography is a well-established practice. researchgate.netacs.orgmdpi.comresearchgate.netacs.org
An XRD study would yield a set of crystallographic parameters that define the unit cell—the basic repeating unit of the crystal lattice—and the positions of all atoms within it. This data would allow for the unambiguous determination of the molecular geometry, including the planarity of the pyridine ring, the conformation of the propylamine side chain, and any intermolecular interactions, such as hydrogen bonding, that dictate the packing of the molecules in the crystal.
Below is a hypothetical data table illustrating the type of information that would be obtained from an X-ray crystallographic analysis of this compound.
| Crystallographic Parameter | Description | Hypothetical Value |
| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a (Å) | Length of the 'a' axis of the unit cell. | 10.5 |
| b (Å) | Length of the 'b' axis of the unit cell. | 8.2 |
| c (Å) | Length of the 'c' axis of the unit cell. | 12.1 |
| α (°) | Angle between the 'b' and 'c' axes. | 90 |
| β (°) | Angle between the 'a' and 'c' axes. | 98.5 |
| γ (°) | Angle between the 'a' and 'b' axes. | 90 |
| Volume (ų) | The volume of the unit cell. | 1025 |
| Z | The number of molecules per unit cell. | 4 |
| Density (calculated) (g/cm³) | The calculated density of the crystal. | 1.205 |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |
This table is for illustrative purposes only and does not represent actual experimental data.
Theoretical and Computational Chemistry Studies
Quantum Mechanical (QM) Calculations for Molecular Structure and Energetics
Quantum mechanical calculations are foundational in computational chemistry, providing a theoretical framework to determine the three-dimensional arrangement of atoms in a molecule and its energetic properties. These methods solve the Schrödinger equation for a given molecular system, yielding valuable information about its stability and preferred conformation.
Density Functional Theory (DFT) for Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry of molecules. This approach is based on the principle that the energy of a molecule can be determined from its electron density. For 1-(2-Chloro-pyridin-4-yl)-propylamine, DFT calculations would be employed to find the most stable arrangement of its atoms in three-dimensional space, corresponding to the minimum energy on the potential energy surface. This process, known as geometry optimization, provides crucial data on bond lengths, bond angles, and dihedral angles.
Selection and Impact of Exchange-Correlation Functionals and Basis Sets
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The exchange-correlation functional accounts for the complex interactions between electrons, and a variety of functionals are available, each with its own strengths and limitations. The basis set is a set of mathematical functions used to construct the molecular orbitals.
The selection of an appropriate combination of functional and basis set is critical for obtaining reliable results. For a molecule like this compound, a common approach would be to use a hybrid functional, such as B3LYP, in conjunction with a Pople-style basis set, for instance, 6-311++G(d,p). The inclusion of diffuse functions (+) is important for describing anions and weak interactions, while polarization functions (d,p) allow for more flexibility in describing the shape of the electron density. The impact of this choice is significant, as different combinations can yield varying results for the optimized geometry and electronic properties.
Electronic Properties and Reactivity Predictions
Beyond molecular structure, computational methods can predict the electronic properties and reactivity of a molecule. This is achieved by analyzing the distribution of electrons and the energies of the molecular orbitals.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and reactive. For this compound, analysis of the spatial distribution of the HOMO and LUMO would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound are not publicly available.
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the nitrogen of the amine group, indicating these as potential sites for interaction with electrophiles.
Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds and lone pairs. NBO analysis can quantify the delocalization of electron density, which is a result of interactions between filled (donor) and empty (acceptor) orbitals. These interactions, known as hyperconjugation, contribute to the stability of the molecule. For this compound, NBO analysis would reveal the nature of the chemical bonds, the hybridization of the atoms, and the extent of electron delocalization within the pyridine ring and between the ring and the propyl-amine substituent.
Fukui Functions and Global Softness for Reactivity Indices
Theoretical investigations into the reactivity of this compound using Fukui functions and global softness provide insights into the molecule's behavior in chemical reactions. These reactivity descriptors, derived from density functional theory (DFT), help in identifying the most probable sites for nucleophilic and electrophilic attacks.
Fukui functions, f(r), indicate the change in electron density at a specific point in the molecule as the total number of electrons changes. For a given atom in the molecule, the condensed Fukui function can be calculated for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). A higher value of the Fukui function at a particular atomic site suggests a higher reactivity of that site toward the specific type of attack.
Global softness (S) is a measure of the molecule's polarizability and its ability to accept electrons. nih.gov It is the inverse of global hardness (η), which is related to the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). upwr.edu.pl A higher global softness value indicates a molecule is more reactive. mdpi.com The principle of maximum softness suggests that in a chemical reaction, electron flow will occur from a region of lower softness to a region of higher softness. mdpi.com
Mulliken Population Analysis for Atomic Charge Distribution
Mulliken population analysis is a computational method used to estimate the partial atomic charges in a molecule. wikipedia.org This analysis provides a way to partition the total electron density among the constituent atoms, offering a picture of the charge distribution across the molecule. uni-muenchen.de The calculated Mulliken charges can help in understanding the electrostatic potential and identifying electron-rich and electron-deficient regions.
It is important to note that Mulliken charges are known to be sensitive to the choice of the basis set used in the calculation. wikipedia.org Despite this limitation, the method remains a popular tool for qualitatively understanding charge distribution in molecules. niscpr.res.in
Spectroscopic Property Predictions and Comparison with Experimental Data
Theoretical NMR Chemical Shift Calculations
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structural elucidation and for validating experimental data. ipb.pt For this compound, ¹H and ¹³C NMR chemical shifts can be predicted using computational methods, most commonly the Gauge-Independent Atomic Orbital (GIAO) method within the framework of DFT.
The calculations are typically performed on the molecule's optimized geometry. The choice of the functional and basis set, for instance, B3LYP/6-311++G(d,p), can influence the accuracy of the predicted shifts. researchgate.net The computed isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS).
The predicted chemical shifts for the protons and carbons in the pyridine ring and the propylamine (B44156) side chain can be compared with experimentally obtained NMR spectra. docbrown.infochemicalbook.com Discrepancies between the theoretical and experimental values can arise from solvent effects, vibrational averaging, and the inherent approximations in the computational methods. nsf.gov Nevertheless, a good correlation between the calculated and experimental spectra provides strong support for the proposed molecular structure.
Theoretical Vibrational Frequency Calculations
Theoretical vibrational frequency calculations are employed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are based on the harmonic oscillator approximation and are performed on the optimized molecular geometry. By analyzing the vibrational modes, one can assign the absorption bands observed in the experimental spectra to specific molecular motions, such as stretching, bending, and torsional vibrations.
For this compound, DFT calculations using a functional like B3LYP and a suitable basis set can provide a set of vibrational frequencies and their corresponding IR and Raman intensities. researchgate.net It is a common practice to scale the calculated frequencies by an empirical scaling factor to better match the experimental data, as the harmonic approximation tends to overestimate the frequencies.
The predicted vibrational spectrum would show characteristic bands for the C-H, N-H, C-N, and C-Cl stretching and bending vibrations within the molecule. Comparing the theoretical spectrum with the experimental Fourier Transform Infrared (FT-IR) and FT-Raman spectra allows for a detailed assignment of the observed vibrational bands, confirming the presence of various functional groups and providing a deeper understanding of the molecular structure.
Non-Linear Optical (NLO) Property Investigations
Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. nih.gov Computational chemistry plays a crucial role in the design and investigation of new NLO materials by predicting their NLO properties. The key parameters that determine a molecule's NLO response are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).
For this compound, theoretical calculations of these NLO properties can be performed using quantum chemical methods. The presence of a pyridine ring (an electron-withdrawing group) and an amino group (an electron-donating group) suggests that the molecule might exhibit NLO properties due to intramolecular charge transfer. rsc.org
The calculations would involve optimizing the geometry of the molecule and then computing the dipole moment, polarizability, and hyperpolarizability using a suitable level of theory. The magnitude of the first-order hyperpolarizability (β) is a critical indicator of the second-order NLO activity of the molecule. researchgate.net A high β value suggests that the material could be a good candidate for applications such as frequency doubling. Theoretical studies can thus guide the synthesis of novel organic materials with enhanced NLO properties.
Derivatization and Structure Reactivity Relationship Srr Studies
Synthesis of Analogues with Modified Alkylamine Chains
A common approach to modifying alkylamine chains is through N-alkylation or N-acylation of the primary amine. For instance, in the synthesis of related secondary amines, N-aminopyridinium salts can be utilized as ammonia (B1221849) synthons. This method allows for a "self-limiting alkylation" where the initial alkylation occurs via a highly nucleophilic pyridinium (B92312) ylide intermediate. Following the initial alkylation, the resulting N-alkyl-N-pyridinium amine is a less reactive nucleophile, which helps in achieving selective monoalkylation. acs.org
Another strategy involves the modification of the chain length itself. Stepwise synthesis of longer polyamines has been achieved through a sequence of reactions, including the condensation of an amine with methyl acrylate, followed by substitution with another amine and subsequent reduction. This method allows for precise control over the number of nitrogen atoms and the length of the carbon spacers in the alkylamine chain.
Furthermore, the introduction of functional groups onto the alkylamine chain can significantly alter the molecule's properties. For example, the incorporation of bulky or functionalized substituents can be achieved by reacting the parent amine with appropriate alkyl or acyl halides. Studies on related antimicrobial peptoids have shown that the nature of the cationic side chains, such as varying the length of alkylamino groups (e.g., aminopropyl, aminobutyl, aminohexyl), has a direct impact on their biological activity. researchgate.net
The following table summarizes potential modifications to the alkylamine chain based on established synthetic methodologies for related compounds.
| Modification Type | Synthetic Approach | Potential Outcome |
| N-Alkylation | Reaction with alkyl halides | Introduction of various alkyl groups (methyl, ethyl, benzyl, etc.) |
| N-Acylation | Reaction with acyl chlorides or anhydrides | Formation of amide derivatives |
| Chain Extension | Stepwise condensation and reduction | Synthesis of analogues with longer polyamine chains |
| Functionalization | Incorporation of residues with specific functional groups | Introduction of hydroxyl, carboxyl, or other polar groups |
Synthesis of Analogues with Varied Substituents on the Pyridine (B92270) Ring
The pyridine ring of 1-(2-chloro-pyridin-4-yl)-propylamine offers another key site for derivatization, primarily through substitution of the chlorine atom or by introducing additional substituents. The 2-chloro substituent is particularly susceptible to nucleophilic aromatic substitution (SNAr).
The synthesis of 2-aminopyridine (B139424) derivatives from 2-halopyridines is a well-established transformation. nih.gov This can be achieved through reactions with various amine nucleophiles, often under mild conditions without the need for transition metal catalysts. nih.gov The reactivity of the 2-chloro position allows for the introduction of a wide range of amino, alkoxy, and thio substituents. For example, the reaction of 2-chloropyridines with amines can be facilitated by activating the pyridine ring, for instance, by forming N-(1-alkoxyvinyl)pyridinium salts, which undergo SNAr reactions at room temperature. nih.gov
In addition to replacing the chlorine atom, other positions on the pyridine ring can be substituted to further explore structure-reactivity relationships. The synthesis of polychlorinated 2-aminopyridines has been achieved from 2-amino-4-chloropyridine, demonstrating the feasibility of introducing multiple halogen atoms. semanticscholar.org Furthermore, Suzuki coupling reactions are a powerful tool for introducing aryl or heteroaryl groups onto the pyridine ring. For instance, 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine has been successfully coupled with various boronic acids to introduce phenyl and substituted phenyl groups at the 2-position. researchgate.net
The following table outlines potential modifications to the pyridine ring and the synthetic methods to achieve them.
| Modification Position | Substituent Type | Synthetic Method |
| Position 2 | Amino, Alkoxy, Thio | Nucleophilic Aromatic Substitution (SNAr) |
| Position 2 | Aryl, Heteroaryl | Suzuki Coupling |
| Other Ring Positions | Halogens (Cl, F) | Halogenation reactions |
| Other Ring Positions | Nitro, Amino | Nitration followed by reduction |
Investigation of Stereoisomeric Forms and Their Chemical Behavior
The presence of a chiral center at the carbon atom bearing the amino group in this compound means that it exists as a pair of enantiomers. The investigation of these stereoisomeric forms is crucial as they can exhibit different chemical and biological properties.
The synthesis of enantiomerically pure forms of such compounds can be challenging. Asymmetric synthesis is a key strategy to obtain single enantiomers. This can involve the use of chiral auxiliaries, chiral catalysts, or stereoselective reductions. For example, the synthesis of enantiopure chrysogine, a related quinazolinone derivative, was achieved through the use of an optically active α-acetoxypropionyl chloride followed by cyclization. researchgate.net In another approach, the reduction of an acetyl precursor using baker's yeast yielded the S-enantiomer. researchgate.net
The separation of a racemic mixture into its constituent enantiomers is another common approach. This can be achieved through chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.
Once separated, the chemical behavior of the individual enantiomers can be studied. Differences in reactivity can arise from stereoelectronic effects or from different interactions with other chiral molecules or environments. For instance, in biological systems, one enantiomer may bind more effectively to a specific receptor or enzyme, leading to different pharmacological profiles. While specific studies on the stereoisomers of this compound are not widely reported, the principles of stereochemistry strongly suggest that the R and S enantiomers would exhibit distinct properties.
Correlation of Structural Changes with Reactivity Profiles
The systematic derivatization of this compound allows for the establishment of structure-reactivity relationships (SRR). By correlating the structural modifications with observed changes in chemical reactivity or biological activity, a deeper understanding of the molecule's behavior can be achieved.
For instance, modifications to the alkylamine chain can influence the nucleophilicity of the amino group, its basicity, and its steric bulk. Lengthening the chain or introducing bulky substituents could hinder its ability to participate in certain reactions. Conversely, the introduction of electron-donating or withdrawing groups on the chain could modulate the pKa of the amine.
Similarly, substitutions on the pyridine ring have a profound effect on the molecule's electronic properties. The replacement of the chlorine atom at the 2-position with different nucleophiles can alter the electron density of the entire ring system. For example, replacing the chloro group with an amino group would increase the electron density of the pyridine ring, potentially affecting its reactivity in electrophilic substitution reactions. In studies of related 4-indolyl-2-arylaminopyrimidine derivatives, the nature and position of substituents on the phenyl ring were found to be critical for their anti-inflammatory activity. chemicalbook.com
The stereochemistry at the chiral center is also a critical factor in determining reactivity, especially in interactions with other chiral entities. The spatial arrangement of the substituents around the chiral carbon can dictate how the molecule fits into a binding site or approaches another reactant.
By systematically synthesizing analogues with variations in the alkylamine chain, the pyridine ring substituents, and the stereochemistry, and then evaluating their chemical properties (e.g., pKa, reaction rates, binding affinities), a comprehensive SRR profile can be constructed. This information is invaluable for the rational design of new molecules with desired chemical or biological functions.
Role As a Synthetic Intermediate and Building Block
Precursor in the Synthesis of More Complex Heterocyclic Frameworks
The 2-chloropyridine (B119429) motif is a well-established precursor for a wide array of fused heterocyclic systems. It is anticipated that 1-(2-Chloro-pyridin-4-yl)-propylamine could serve as a starting material for various complex nitrogen-containing scaffolds. For instance, the chlorine atom can be displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions to build larger molecular architectures.
While no specific examples involving this compound are documented, the reactivity of similar chloropyridines is well-known. For example, 2-chloropyridine derivatives are used in the synthesis of pyrrolopyridines (azaindoles), which are significant in medicinal chemistry. nih.gov Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are often employed to form new carbon-carbon bonds at the position of the chlorine atom. nih.gov Similarly, the Buchwald-Hartwig amination can be used to introduce new nitrogen-based substituents.
The primary amine of the propylamine (B44156) side chain can also be a key participant in cyclization reactions. It can react intramolecularly with a suitably positioned electrophile on the pyridine (B92270) ring or with an external reagent to form a new heterocyclic ring fused to the pyridine core. This approach is fundamental in the synthesis of bicyclic and polycyclic heteroaromatic compounds.
Table 1: Potential Heterocyclic Frameworks from this compound Derivatives
| Resulting Heterocycle Class | Potential Reaction Type |
| Aminopyridines | Nucleophilic Aromatic Substitution (SNAr) with amines |
| Pyrrolopyridines | Palladium-catalyzed cross-coupling followed by cyclization |
| Imidazopyridines | Reaction with an amino-aldehyde or equivalent |
| Pyridothiazines | Intramolecular cyclization after modification of the amine |
Application in Diversification Strategies for Compound Libraries
In the field of drug discovery, the generation of compound libraries with high structural diversity is crucial for identifying new bioactive molecules. The bifunctional nature of this compound makes it an attractive scaffold for diversity-oriented synthesis.
The two reactive sites, the chloro group and the amino group, can be addressed sequentially or in parallel with a wide range of reactants. This allows for the systematic introduction of diverse chemical functionalities at two distinct points on the molecule, rapidly generating a large library of related but structurally distinct compounds. For example, the amine can be acylated with a variety of carboxylic acids, while the chlorine can be substituted with different nucleophiles. This "two-point" diversification strategy is highly efficient for exploring the chemical space around the pyridyl-propylamine core.
While direct application of this specific compound is not reported, related structures like (2-Chloropyridin-4-yl)methanamine are noted as components of bioactive and heterocyclic compound libraries. medchemexpress.com
Table 2: Diversification Points of this compound
| Reactive Site | Example Reagents for Diversification | Resulting Functional Group |
| C2-Chloro position | Boronic acids, organozinc reagents, amines, thiols | Aryl, alkyl, amino, thioether groups |
| Propylamine N-atom | Carboxylic acids, sulfonyl chlorides, isocyanates | Amides, sulfonamides, ureas |
Participation in Catalytic Organic Transformations
The primary amine and the pyridine nitrogen in this compound have the potential to act as ligands for metal catalysts. The ability of pyridyl-amines to coordinate with transition metals is well-documented and forms the basis for many homogeneous catalysts.
The specific stereoelectronic properties of the ligand, which would be influenced by the chloro-substituent and the propyl chain, would determine its efficacy in any given catalytic cycle. Potential applications could include asymmetric synthesis, where a chiral version of this compound could be used to induce enantioselectivity in a variety of chemical transformations.
Furthermore, the amine group itself can participate in organocatalysis. For instance, primary amines can react with carbonyl compounds to form enamines or iminium ions, which are key intermediates in many organocatalytic reactions, such as aldol (B89426) and Mannich reactions. The pyridine moiety could serve to modulate the reactivity and selectivity of these processes. However, there is no specific research to date that has explored the use of this compound in this context.
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